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Compound of Interest

Compound Name: 4-(Methylthio)quinazoline

Cat. No.: B15071270

CAS Number: 13182-59-7

This technical guide provides a comprehensive overview of 4-(Methylthio)quinazoline, a
heterocyclic compound of interest to researchers and professionals in the fields of medicinal
chemistry and drug development. This document details its chemical properties, synthesis, and
known biological activities, with a focus on its potential as an anticancer agent.

Physicochemical Properties

4-(Methylthio)quinazoline, with the chemical formula CoHsN:zS, is a quinazoline derivative
characterized by a methylthio group substituted at the 4-position of the quinazoline ring.[1] This
structural feature plays a significant role in its chemical reactivity and biological activity.
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Property Value Source
CAS Number 13182-59-7 [1]
Molecular Formula CoHsN2S [1]
Molecular Weight 176.24 g/mol [1]
IUPAC Name 4-(methylsulfanyl)quinazoline [1]
SMILES CSC1=NC=NC2=CC=CC=C21 [1]

INChl=1S/C9H8N2S/c1-12-9-

InChl 7-4-2-3-5-8(7)10-6-11-9/h2- [1]
6H,1H3
COABNVNLVJILMAS-

InChlKey [1]

UHFFFAOYSA-N

Synthesis

The synthesis of 4-(methylthio)quinazoline and its derivatives can be achieved through
various synthetic routes. A common and effective method involves the nucleophilic aromatic
substitution of a leaving group, such as a halogen, at the 4-position of the quinazoline ring with
a methylthiolate source.

Experimental Protocol: Synthesis of 4-
(Methylthio)quinazoline from 4-Chloroquinazoline

This protocol is a representative method based on general procedures for the synthesis of 4-
alkyl(aryl)thioquinazoline derivatives.[2]

Materials:
¢ 4-Chloroquinazoline
e Sodium thiomethoxide (Sodium methanethiolate)

e Anhydrous N,N-Dimethylformamide (DMF)
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o Ethyl acetate

 Brine solution

e Anhydrous sodium sulfate

« Silica gel for column chromatography
e Hexane

o Ethyl acetate

Procedure:

e To a solution of 4-chloroquinazoline (1.0 mmol) in anhydrous DMF (10 mL) under an inert
atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.2 mmol).

« Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can
be monitored by thin-layer chromatography (TLC).

o Upon completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract
with ethyl acetate (3 x 25 mL).

e Wash the combined organic layers with brine solution (2 x 20 mL), dry over anhydrous
sodium sulfate, and filter.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient to yield pure 4-(methylthio)quinazoline.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods
such as *H NMR, 3C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action
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Quinazoline derivatives are a well-established class of compounds with a broad spectrum of
pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The
introduction of a methylthio group at the 4-position can modulate the biological activity of the
guinazoline scaffold.

Anticancer Activity

Numerous studies have highlighted the potential of quinazoline derivatives as anticancer
agents.[4][5][6] Their mechanism of action often involves the inhibition of key signaling
pathways that are dysregulated in cancer cells.

Inhibition of EGFR and PI3K/Akt Signaling Pathways:

The epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/Akt
signaling pathway are crucial for cell growth, proliferation, and survival.[7][8][9][10] Aberrant
activation of these pathways is a hallmark of many cancers. Quinazoline-based compounds
have been developed as potent inhibitors of EGFR tyrosine kinase and the PI3K/Akt pathway.
[2)[7][8][11][12][13][14][15] The 4-anilinoquinazoline scaffold, for instance, is a well-known
pharmacophore for EGFR inhibition.[12] While direct studies on 4-(methylthio)quinazoline are
limited, its structural similarity to other active quinazolines suggests it may also target these
pathways.
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Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 4-(Methylthio)quinazoline.
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Experimental Protocol: In Vitro Anticancer Activity
Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of a compound on

cancer cell lines.[4][16]

Materials:

Cancer cell line (e.g., MCF-7, A549)

Complete growth medium (e.g., DMEM with 10% FBS)

4-(Methylthio)quinazoline (dissolved in DMSO)

Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Dimethyl sulfoxide (DMSO)

96-well microplates

Microplate reader

Procedure:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete growth medium and incubate for 24 hours at 37°C in a 5% CO: incubator.

Prepare serial dilutions of 4-(methylthio)quinazoline in the complete growth medium. The
final concentration of DMSO should not exceed 0.1%.

After 24 hours, remove the medium from the wells and add 100 pL of the prepared
compound dilutions. Include a vehicle control (medium with DMSQO) and a positive control (a
known anticancer drug).

Incubate the plate for 48-72 hours at 37°C in a 5% CO:z incubator.
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After the incubation period, add 20 pL of MTT solution to each well and incubate for another
4 hours.

Remove the medium containing MTT and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the I1Cso value
(the concentration of the compound that inhibits 50% of cell growth).
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Caption: General workflow for an in vitro MTT cytotoxicity assay.
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Conclusion

4-(Methylthio)quinazoline is a molecule of significant interest within the broader class of
guinazoline derivatives. Its synthesis is accessible through established chemical
methodologies. While further research is required to fully elucidate its specific biological targets
and mechanism of action, the existing body of knowledge on related quinazoline compounds
suggests its potential as a modulator of key signaling pathways implicated in cancer. This
technical guide provides a foundational resource for researchers and drug development
professionals interested in exploring the therapeutic potential of 4-(methylthio)quinazoline
and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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